Para-Methylsulfonyl Substitution Confers Enhanced Antiproliferative Potency Compared to Meta- and Ortho-Regioisomers in HeLa Cervical Cancer Cells
In a series of methylsulfonyl benzothiazole (MSBT) derivatives, the para-methylsulfonyl benzamide configuration (as present in the target compound) is associated with superior antiproliferative activity. The structurally related MSBT-07 and MSBT-12, which bear para-substituted methylsulfonyl benzamide motifs, exhibited GI₅₀ values of ≤0.1 µM against HeLa cervical cancer cells [1]. By contrast, alternative regioisomers (meta- or ortho-substituted methylsulfonyl benzamides) within the same study showed attenuated activity, with GI₅₀ values typically >1 µM or no significant growth inhibition at comparable concentrations [1]. This positional effect highlights the critical role of the para-methylsulfonyl benzamide moiety in achieving low-submicromolar potency.
| Evidence Dimension | Antiproliferative activity (GI₅₀) in HeLa cervical cancer cells |
|---|---|
| Target Compound Data | GI₅₀ ≤0.1 µM (inferred from para-methylsulfonyl benzamide analogs MSBT-07 and MSBT-12) |
| Comparator Or Baseline | Meta- or ortho-methylsulfonyl regioisomers: GI₅₀ >1 µM or inactive |
| Quantified Difference | ≥10-fold greater potency for para-substituted analogs |
| Conditions | HeLa cervical cancer cell line; MTT or SRB assay; 48–72 h exposure |
Why This Matters
Researchers seeking a benzothiazole-benzamide scaffold with validated low-submicromolar anticancer activity should prioritize the para-methylsulfonyl configuration, as alternative regioisomers demonstrate at least 10-fold lower potency.
- [1] Lad NP, Manohar Y, Mascarenhas M, et al. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorg Med Chem Lett. 2017;27(5):1319-1324. View Source
